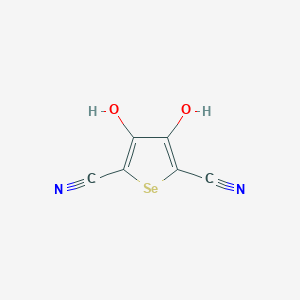
3,4-Dihydroxyselenophene-2,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxyselenophene-2,5-dicarbonitrile is an organoselenium compound with the molecular formula C₆H₂N₂O₂Se. It is characterized by the presence of two hydroxyl groups and two cyano groups attached to a selenophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxyselenophene-2,5-dicarbonitrile typically involves the reaction of selenophene derivatives with appropriate reagents to introduce the hydroxyl and cyano groups. One common method is the reaction of 3,4-dihydroxy-2,5-dibromoselenophene with copper cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxyselenophene-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Formation of selenophene-2,5-dicarbonitrile-3,4-dione.
Reduction: Formation of 3,4-diaminoselenophene-2,5-dicarbonitrile.
Substitution: Formation of various substituted selenophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Dihydroxyselenophene-2,5-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant and anticancer properties due to the presence of selenium.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxyselenophene-2,5-dicarbonitrile involves its interaction with biological molecules through its hydroxyl and cyano groups. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, the cyano groups can interact with enzymes and proteins, potentially inhibiting their activity and leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxythiophene-2,5-dicarbonitrile: Similar structure but contains sulfur instead of selenium.
3,4-Dihydroxyfuran-2,5-dicarbonitrile: Similar structure but contains oxygen instead of selenium.
3,4-Dihydroxybenzene-2,5-dicarbonitrile: Similar structure but contains a benzene ring instead of a selenophene ring.
Uniqueness
3,4-Dihydroxyselenophene-2,5-dicarbonitrile is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium-containing compounds are known for their antioxidant activity and potential therapeutic applications, making this compound particularly valuable in medicinal chemistry .
Propiedades
Número CAS |
610307-67-0 |
|---|---|
Fórmula molecular |
C6H2N2O2Se |
Peso molecular |
213.06 g/mol |
Nombre IUPAC |
3,4-dihydroxyselenophene-2,5-dicarbonitrile |
InChI |
InChI=1S/C6H2N2O2Se/c7-1-3-5(9)6(10)4(2-8)11-3/h9-10H |
Clave InChI |
KVANLZQJJPOTSZ-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(C(=C([Se]1)C#N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



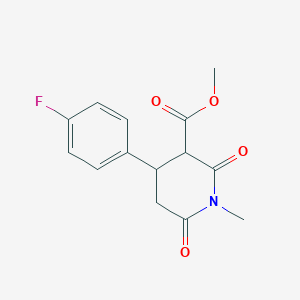
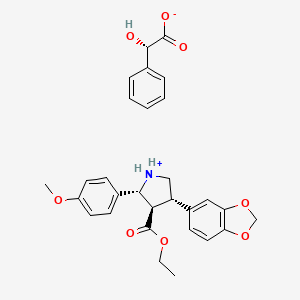
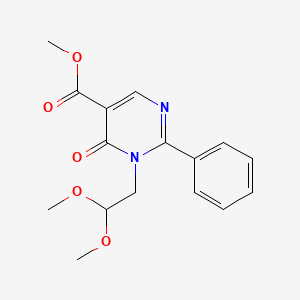
![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
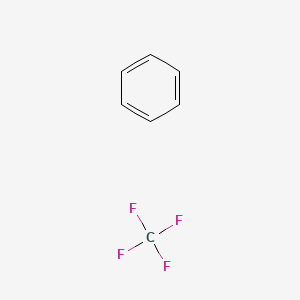
![2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)
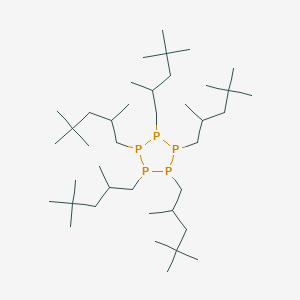
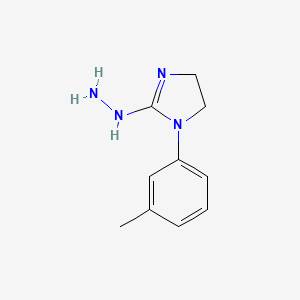
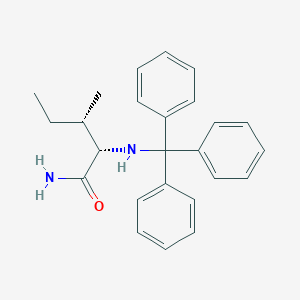
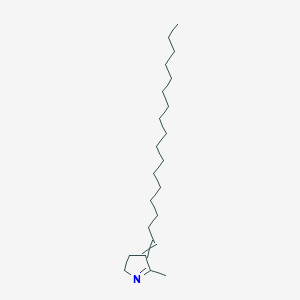
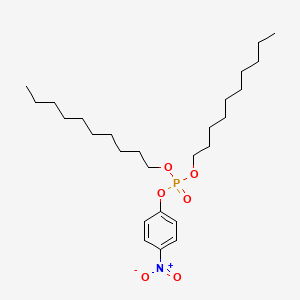
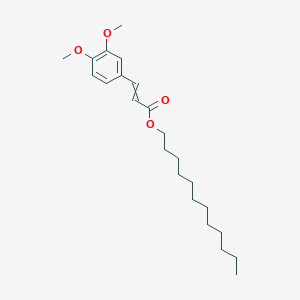
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B15165488.png)
